12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
説明
This compound features a tricyclic core structure (tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) with an 8-oxa-10-azabicyclic system. Key substituents include a 3,4-dimethylbenzenesulfonyl group at position 12, a methoxy group at position 5, and methyl groups at positions 9 and 10. The sulfonyl moiety likely enhances solubility and bioavailability, while the methoxy and methyl groups may influence steric and electronic properties.
特性
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-13-6-8-16(10-14(13)2)29(25,26)20-18-12-22(3,23(4)21(20)24)28-19-11-15(27-5)7-9-17(18)19/h6-11,18,20H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBBHNSNPLGJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC(=C4)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tricyclic framework and various functional groups that contribute to its biological activity. This article reviews the available data on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H25NO5S
- Molecular Weight : 415.5 g/mol
- CAS Number : 1008188-93-9
The structure of the compound suggests potential interactions with biological targets due to its sulfonyl group and methoxy substituents, which may influence its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to 12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's sulfonyl group is known for enhancing antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that related sulfonyl compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that a related compound showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 50 µg/mL.
Enzyme Inhibition
The biological activity may also extend to enzyme inhibition:
- Target Enzymes : The compound has been evaluated for inhibition against specific enzymes such as carbonic anhydrase and certain kinases involved in cancer progression.
- Research Findings : Preliminary results indicate that the compound exhibits competitive inhibition with Ki values suggesting moderate potency.
Toxicological Profile
Understanding the safety profile is crucial for further development:
- Toxicity Studies : Initial toxicity assessments indicate low acute toxicity in animal models (LD50 > 2000 mg/kg).
- Safety Data : The compound is classified as a skin irritant and requires careful handling due to potential mucous membrane irritation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO5S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1008188-93-9 |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | < 50 µg/mL |
| LD50 (Acute Toxicity) | > 2000 mg/kg |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heteroatom arrangement:
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common in virtual screening ), the target compound exhibits moderate similarity (~60–70%) to analogs like the 10-(2,5-difluorophenyl) derivative . Key disparities in sulfonyl vs. fluorophenyl groups reduce the similarity index but highlight opportunities for activity optimization through substituent tuning .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
